1-(1,3-苯并二氧杂环-5-酰基)-4-苄基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

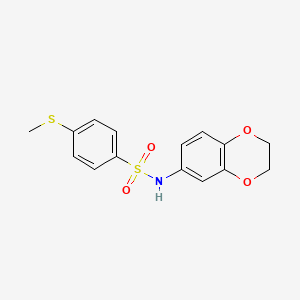

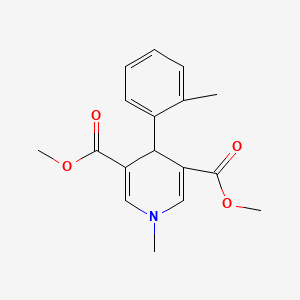

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-benzylpiperidine is a compound of interest in various chemical studies due to its unique molecular structure and potential applications. This analysis will cover its synthesis, molecular and physical properties, and chemical behavior, grounded in scientific research.

Synthesis Analysis

The synthesis of compounds related to 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-benzylpiperidine often involves multi-step chemical reactions, starting from basic aromatic acids or aldehydes. For example, compounds with similar benzodioxol structures have been synthesized through a series of reactions including condensation, reduction, and functional group transformations, showcasing the complexity and versatility of synthetic routes in organic chemistry (Gabriele et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of benzodioxolyl derivatives reveals polarized molecular-electronic structures with intramolecular hydrogen bonding, contributing to their stability and reactivity. Such structural features facilitate supramolecular aggregation and impact the compound's physical properties and chemical behavior (Low et al., 2004).

Chemical Reactions and Properties

Chemical properties of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-benzylpiperidine derivatives are influenced by their functional groups. The presence of the benzodioxol moiety can affect the compound's reactivity towards nucleophiles and electrophiles. Such compounds participate in various chemical reactions, including aminocarbonylation and cyclization, showcasing their potential in synthetic chemistry and as intermediates in the synthesis of more complex molecules (Gabriele et al., 2006).

科学研究应用

环境友好型催化

李和张(2009 年)开发了一种使用可回收的 1-氯-1,2-苯并二氧杂环-3(1H)-酮作为末端氧化剂的环境友好型 TEMPO 催化醇氧化体系。该体系允许在温和条件下将醇氧化为羰基化合物,从而展示了该化合物在绿色化学应用中的效用 李 & 张,2009。

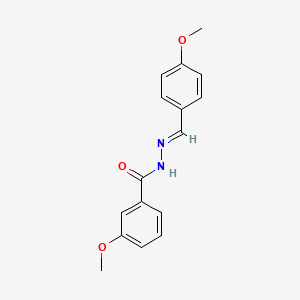

合成和抗菌评估

阿齐兹乌尔雷曼等人(2015 年)以 1,3-苯并二氧杂环-5-胺为前体合成了 N-烷基/芳基烷基-N-(1,3-苯并二氧杂环-5-基)芳基磺酰胺衍生物。这些化合物表现出中等的抗菌活性,突出了它们作为抗菌剂的潜力 阿齐兹乌尔雷曼等人,2015。

西迪卡等人(2014 年)研究了衍生自 1,3-苯并二氧杂环-5-碳酰肼的磺酰胺的抗菌活性,发现一种衍生物对各种细菌菌株表现出显着的活性。这项工作强调了该化合物在开发新的抗菌剂中的相关性 西迪卡等人,2014。

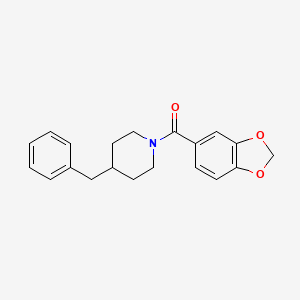

晶体结构和抗疲劳作用

吴等人(2014 年)合成了苯甲酰胺衍生物,包括 1-(1,3-苯并二氧杂环-5-酰基)哌啶,并研究了它们的晶体结构。该研究探索了这些衍生物在小鼠中的抗疲劳作用,表明在理解受体调节剂和增强身体耐力方面具有潜在应用 吴等人,2014。

可再生化学品生产

普格等人(2015 年)探索了大肠杆菌中葡萄糖的苯甲醇生物合成,利用非天然途径。这项研究展示了微生物系统从可再生资源生产有价值化学品的潜力,为传统的化学合成方法提供了一种环保的替代方案 普格等人,2015。

作用机制

未来方向

属性

IUPAC Name |

1,3-benzodioxol-5-yl-(4-benzylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-20(17-6-7-18-19(13-17)24-14-23-18)21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGALFKPFMUEMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349973 |

Source

|

| Record name | Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26667094 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

260428-23-7 |

Source

|

| Record name | Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)

![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)

![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)

![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)

![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)